N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a hydroxypropyl chain, and a methoxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves a multi-step process:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent such as 3-chloropropanol in the presence of a base like sodium hydroxide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step often requires a catalyst such as pyridine to facilitate the reaction.
Methoxybenzyl Addition: Finally, the oxalamide intermediate is reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.
Chemical Biology: Researchers use this compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism by which N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The hydroxypropyl and methoxybenzyl groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-benzyl oxalamide
- N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of both the hydroxypropyl and methoxybenzyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. These structural features can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-8-3-2-5-14(17)12-22-19(25)18(24)21-10-9-16(23)13-6-4-7-15(20)11-13/h2-8,11,16,23H,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIDQUHASOIXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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